molecular formula C17H19NO5S B4166002 2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid

2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid

Cat. No.: B4166002
M. Wt: 349.4 g/mol
InChI Key: SKLGSGUSLJPXRO-UHFFFAOYSA-N
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Description

2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid is a chemical compound with a complex structure that includes benzyl, methoxy, methylphenyl, and sulfonyl groups attached to a glycine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with glycine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the sulfonyl group can produce a sulfide derivative.

Scientific Research Applications

2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The benzyl and methoxy groups may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(2-methoxyphenyl)sulfonyl]glycine
  • N-benzyl-N-[(2-methylphenyl)sulfonyl]glycine
  • N-benzyl-N-[(2-methoxy-5-chlorophenyl)sulfonyl]glycine

Uniqueness

2-[Benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide enhanced specificity and potency in its applications compared to similar compounds.

Properties

IUPAC Name

2-[benzyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S/c1-13-8-9-15(23-2)16(10-13)24(21,22)18(12-17(19)20)11-14-6-4-3-5-7-14/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKLGSGUSLJPXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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